2,7-Naphthyridine

Descripción general

Descripción

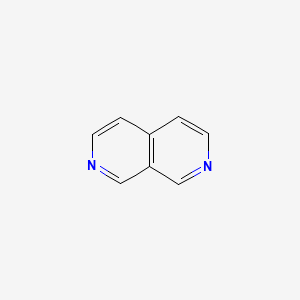

2,7-Naphthyridine is one of the six structural isomers of pyridopyridine, characterized by a fused system of two pyridine rings. This compound has garnered significant attention due to its broad spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,7-Naphthyridine can be synthesized through various methods, including cyclocondensation and intramolecular cyclization of pyridine derivatives. One common approach involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyran moiety, which is then converted to this compound derivatives . Another method involves cobalt-catalyzed cross-couplings of halogenated naphthyridines with magnesium and zinc organometallics .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available pyridine derivatives. The use of green solvents and environmentally benign reaction conditions is emphasized to minimize waste and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Naphthyridine undergoes various chemical reactions, including:

Oxidation: Conversion of methyl groups to aldehydes using oxidizing agents like selenium dioxide.

Reduction: Reduction of nitro groups to amines using reducing agents such as hydrazine hydrate.

Substitution: Halogenated naphthyridines can undergo substitution reactions with alkyl- and arylmagnesium halides in the presence of cobalt catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Selenium dioxide, potassium permanganate.

Reducing Agents: Hydrazine hydrate, sodium borohydride.

Catalysts: Cobalt chloride, iron catalysts.

Major Products:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of alkylated and arylated naphthyridines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

2,7-Naphthyridine derivatives have been identified as potential lead compounds for the development of MET inhibitors, which play a crucial role in cancer progression. A study designed a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones that exhibited potent inhibitory activity against c-Kit and VEGFR-2 kinases. The synthesized compounds showed improved drug-like properties and were evaluated for their anticancer efficacy in preclinical models .

1.2 PDE5 Inhibition

Another notable application of this compound derivatives is in the treatment of erectile dysfunction. A derivative known as 4c demonstrated exceptional potency as a phosphodiesterase type 5 inhibitor with an IC50 of 0.23 nM, significantly outperforming Sildenafil in relaxant effects on isolated rabbit corpus cavernosum . This highlights the therapeutic potential of this compound class in sexual health.

1.3 Anti-inflammatory Properties

Research has also indicated that certain this compound derivatives possess anti-inflammatory and analgesic properties. These compounds are being explored for their ability to treat inflammatory immune diseases and chronic inflammation .

Material Science Applications

2.1 Non-linear Optical Properties

Recent studies have investigated the non-linear optical properties of this compound derivatives for applications in optical switching and other photonic technologies. Computational studies using density functional theory revealed that these compounds exhibit favorable hyperpolarizability characteristics, making them suitable for non-linear optical applications . This opens avenues for their use in advanced materials for telecommunications and photonics.

Synthesis and Structural Studies

3.1 Synthesis Techniques

The synthesis of this compound derivatives has been enhanced through innovative methods such as the Smiles rearrangement technique, which allows for the efficient production of complex heterocyclic systems . Such advancements not only facilitate the generation of new compounds but also contribute to understanding their structure-activity relationships.

3.2 Spectral Characterization

Comprehensive spectral studies (NMR and mass spectrometry) have been conducted to elucidate the structural characteristics of various this compound derivatives. These studies provide insights into the fragmentation patterns and stability of these compounds under different conditions .

Case Studies and Data Tables

Mecanismo De Acción

The mechanism of action of 2,7-Naphthyridine involves its interaction with various molecular targets and pathways. For instance, some derivatives act as inhibitors of the MASTL kinase, which is involved in regulating oncogenic properties in cancer cells . The compound’s ability to interact with DNA and proteins contributes to its broad spectrum of biological activities.

Comparación Con Compuestos Similares

2,7-Naphthyridine is unique among its isomers due to its specific arrangement of nitrogen atoms. Similar compounds include:

1,5-Naphthyridine: Known for its medicinal properties and used in the synthesis of metal complexes.

1,6-Naphthyridine: Exhibits biological activities similar to this compound but with different molecular targets.

1,8-Naphthyridine: Used in the development of antihypertensive and antiarrhythmic agents.

The uniqueness of this compound lies in its specific biological activities and its potential as a versatile scaffold for drug development.

Actividad Biológica

2,7-Naphthyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound derivatives, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is one of the six structural isomers of pyridopyridine. The synthesis of this compound derivatives can be achieved through various methods, including cyclocondensation and intramolecular cyclization of pyridine derivatives. The primary synthetic routes include:

- Acyclic Compounds : Derived from simple organic precursors.

- Quinoline Derivatives : Utilizing existing quinoline structures.

- Pyridine Derivatives : Employing modifications of pyridine rings.

- Other Compounds : Including various heterocycles.

Recent advancements have introduced novel synthetic pathways such as the Smiles rearrangement for creating 1-amino-3-oxo-2,7-naphthyridines, which serve as precursors for more complex structures like furo[2,3-c]-2,7-naphthyridines .

Biological Activities

Research has demonstrated that this compound derivatives exhibit a broad spectrum of biological activities:

Antitumor Activity

Several studies have identified potent antitumor properties in this compound derivatives. For instance, novel derivatives synthesized showed significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases associated with tumor growth .

Antimicrobial Effects

Compounds containing the this compound scaffold have shown promising antimicrobial activity against a range of pathogens. Some derivatives have been reported to inhibit bacterial growth effectively and may serve as leads for new antibiotics .

Analgesic and Anti-inflammatory Properties

The analgesic effects of certain this compound derivatives have been documented. For example, some compounds derived from this scaffold exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages . Additionally, their potential as anti-inflammatory agents has been highlighted in patents and literature .

Cholinesterase Inhibition

A notable application of this compound derivatives is their role as cholinesterase inhibitors. Research has shown that certain salts derived from 8-hydroxy-2,7-naphthyridine can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies illustrate the biological potential of this compound derivatives:

- Antitumor Screening : A study synthesized novel this compound-3-carboxylic acid derivatives and evaluated their cytotoxicity against various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range .

-

Cholinesterase Inhibition : A series of 8-hydroxy-2,7-naphthyridin-2-ium salts were tested for their inhibitory effects on AChE and BChE. Table 1 summarizes the inhibition percentages observed at a concentration of 10 μM:

This data indicates that modifications to the naphthyridine scaffold significantly influence cholinesterase inhibition efficacy .

Compound BChE Inhibition (%) AChE Inhibition (%) 3a 4.1 ± 2.9 51.6 ± 3.6 3b 3.9 ± 2.7 45.9 ± 5.9 3c 83.8 ± 1.5 76.4 ± 2.3 3d 34.5 ± 4.7 59.5 ± 2.0 3e 98.6 ± 0.3 97.1 ± 1.8 ... ... ...

Propiedades

IUPAC Name |

2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMECMKVPHMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179940 | |

| Record name | 2,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-45-2 | |

| Record name | 2,7-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.